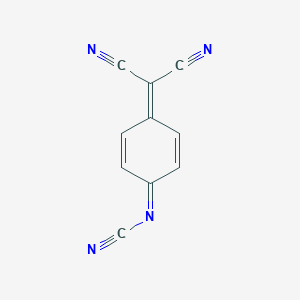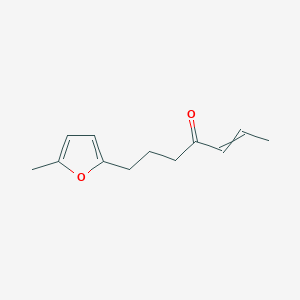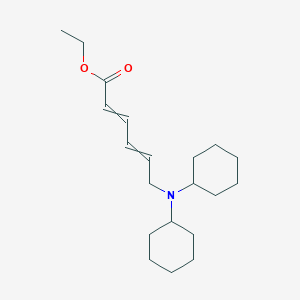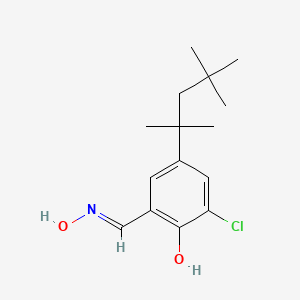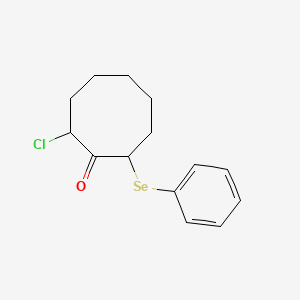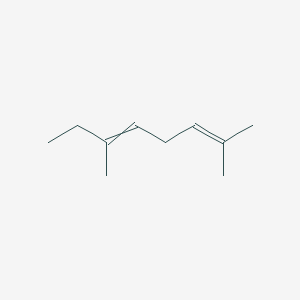
2,6-Dimethylocta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylocta-2,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate-triphenylphosphine . This reaction yields thioacetates, which can be further reduced to thiols and subsequently converted into disulphides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction parameters, are applied to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylocta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
2,6-Dimethylocta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylocta-2,5-diene involves its interaction with various molecular targets. The compound’s double bonds allow it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in chemical synthesis and its potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A similar compound with additional hydroxyl groups.
3,7-Dimethylocta-2,6-dien-1-ol: Another related compound with a hydroxyl group.
Uniqueness
2,6-Dimethylocta-2,5-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
116668-48-5 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
2,6-dimethylocta-2,5-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7-8H,5-6H2,1-4H3 |
Clé InChI |
LQJJRPLOVQYMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


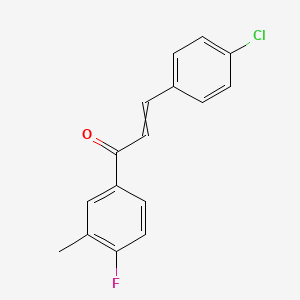
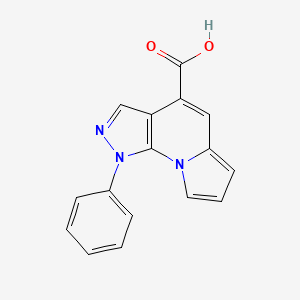
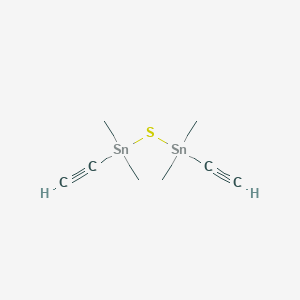
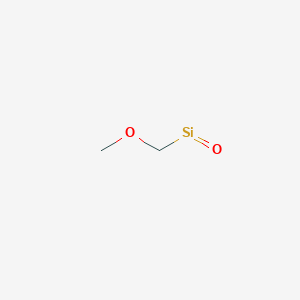
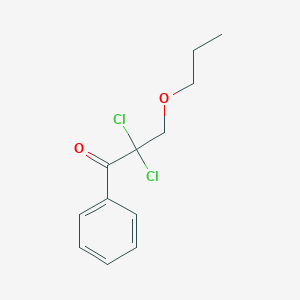
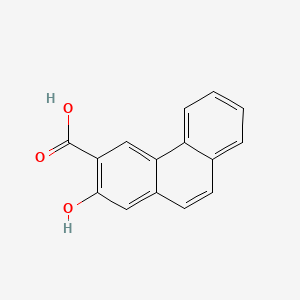

![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
